1-Bromo-5-methoxy-2,3-dimethylpentane

Catalog No.
S13673920
CAS No.
M.F
C8H17BrO
M. Wt
209.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-5-methoxy-2,3-dimethylpentane

Product Name

1-Bromo-5-methoxy-2,3-dimethylpentane

IUPAC Name

1-bromo-5-methoxy-2,3-dimethylpentane

Molecular Formula

C8H17BrO

Molecular Weight

209.12 g/mol

InChI

InChI=1S/C8H17BrO/c1-7(4-5-10-3)8(2)6-9/h7-8H,4-6H2,1-3H3

InChI Key

QGKWLYLOEOLKLE-UHFFFAOYSA-N

Canonical SMILES

CC(CCOC)C(C)CBr

1-Bromo-5-methoxy-2,3-dimethylpentane is an organic compound belonging to the class of alkyl bromides. The molecular formula for this compound is C_{10}H_{19}BrO, indicating it contains ten carbon atoms, nineteen hydrogen atoms, one bromine atom, and one oxygen atom. The structure features a bromine atom attached to the first carbon of a pentane chain, with a methoxy group (-OCH_{3}) on the fifth carbon and two methyl groups on the second and third carbons. This configuration makes it a branched-chain compound, which can exhibit unique physical and chemical properties compared to its straight-chain counterparts.

Typical of alkyl halides:

  • Nucleophilic Substitution Reactions: It can participate in both SN1S_N1 and SN2S_N2 mechanisms. The SN1S_N1 reaction involves the formation of a carbocation intermediate, followed by nucleophilic attack. For instance, reacting with methanol can yield 5-methoxy-2,3-dimethylpentane through substitution of the bromine atom .
  • Elimination Reactions: The compound can also undergo elimination reactions such as E1E1 or E2E2. In an E1E1 reaction, the bromine leaves first to form a carbocation, followed by deprotonation to form alkenes. This reaction can lead to multiple alkene products depending on the stability of the intermediates formed .

Several synthetic routes can be employed to produce 1-Bromo-5-methoxy-2,3-dimethylpentane:

  • Alkylation Reactions: One common method involves the alkylation of 2,3-dimethylpentanol with phosphorus tribromide or another brominating agent. This method allows for the introduction of the bromine atom at the desired position on the pentane chain.
  • Ether Formation: The methoxy group can be introduced via etherification processes using methanol in the presence of an acid catalyst or through direct nucleophilic substitution reactions involving methoxide ions .

1-Bromo-5-methoxy-2,3-dimethylpentane has potential applications in:

  • Organic Synthesis: As a versatile intermediate in organic synthesis for producing other complex molecules.
  • Pharmaceutical Development: Its derivatives may serve as lead compounds in drug discovery due to possible bioactive properties.

Several compounds share structural similarities with 1-Bromo-5-methoxy-2,3-dimethylpentane. Here are a few notable examples:

Compound NameStructure FeaturesUnique Aspects
1-Bromo-2-methylpentaneBromine at position 1; methyl group on second carbonLess steric hindrance compared to 1-Bromo-5-methoxy
1-Chloro-5-methoxy-2,3-dimethylpentaneChlorine instead of bromine; similar structureDifferent reactivity due to chlorine's properties
3-Bromo-2,3-dimethylpentaneBromine at position 3; no methoxy groupDifferent branching pattern affects stability

The uniqueness of 1-Bromo-5-methoxy-2,3-dimethylpentane lies in its specific combination of both a halogen and a methoxy group on a branched pentane chain, which may impart distinct reactivity and potential biological activity compared to its analogs.

XLogP3

2.8

Hydrogen Bond Acceptor Count

1

Exact Mass

208.04628 g/mol

Monoisotopic Mass

208.04628 g/mol

Heavy Atom Count

10

Dates

Modify: 2024-08-10

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